REACTION_CXSMILES
|
[N:1]([O:3][CH3:4])=[O:2].[CH2:5](O)C.[CH2:8]([OH:11])[CH2:9][CH3:10].O=O>C(O)CCC>[N:1]([O:3][CH2:4][CH3:5])=[O:2].[N:1]([O:11][CH2:8][CH2:9][CH3:10])=[O:2].[N:1]([O:3][CH2:4][CH2:8][CH2:9][CH3:10])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
CO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)OC
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to consume NO
|
Type
|
CUSTOM
|
Details
|
compression, condensation and alcohol absorption
|
Type
|
CUSTOM
|
Details
|
reacted
|
Type
|
CUSTOM
|
Details
|
resulting in the high costs of operation energy
|
Type
|
CUSTOM
|
Details
|
Nevertheless, in, e.g., one embodiment of the present invention, an oxidative esterification reactor I and the coupling reaction I
|
Type
|
ADDITION
|
Details
|
are introduced into the NO supplementing system
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)OCCC
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]([O:3][CH3:4])=[O:2].[CH2:5](O)C.[CH2:8]([OH:11])[CH2:9][CH3:10].O=O>C(O)CCC>[N:1]([O:3][CH2:4][CH3:5])=[O:2].[N:1]([O:11][CH2:8][CH2:9][CH3:10])=[O:2].[N:1]([O:3][CH2:4][CH2:8][CH2:9][CH3:10])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
CO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)OC
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to consume NO
|
Type
|
CUSTOM
|
Details
|
compression, condensation and alcohol absorption
|
Type
|
CUSTOM
|
Details
|
reacted
|
Type
|
CUSTOM
|
Details
|
resulting in the high costs of operation energy
|
Type
|
CUSTOM
|
Details
|
Nevertheless, in, e.g., one embodiment of the present invention, an oxidative esterification reactor I and the coupling reaction I
|
Type
|
ADDITION
|
Details
|
are introduced into the NO supplementing system
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)OCCC
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]([O:3][CH3:4])=[O:2].[CH2:5](O)C.[CH2:8]([OH:11])[CH2:9][CH3:10].O=O>C(O)CCC>[N:1]([O:3][CH2:4][CH3:5])=[O:2].[N:1]([O:11][CH2:8][CH2:9][CH3:10])=[O:2].[N:1]([O:3][CH2:4][CH2:8][CH2:9][CH3:10])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
CO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)OC
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to consume NO
|
Type
|
CUSTOM
|
Details
|
compression, condensation and alcohol absorption
|
Type
|
CUSTOM
|
Details
|
reacted
|
Type
|
CUSTOM
|
Details
|
resulting in the high costs of operation energy
|
Type
|
CUSTOM
|
Details
|
Nevertheless, in, e.g., one embodiment of the present invention, an oxidative esterification reactor I and the coupling reaction I
|
Type
|
ADDITION
|
Details
|
are introduced into the NO supplementing system
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)OCCC
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |